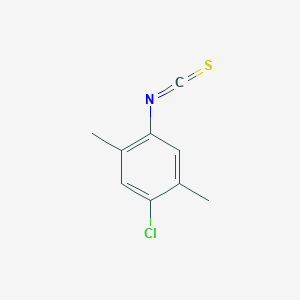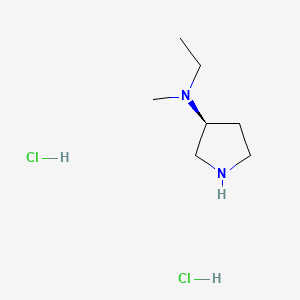
NNAL-O-glucoronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NNAL-O-glucuronide is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a tobacco-specific nitrosamine. NNAL itself is a potent carcinogen found in tobacco smoke and its metabolites, including NNAL-O-glucuronide, are of significant interest in toxicology and cancer research due to their potential health impacts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NNAL-O-glucuronide is typically synthesized through the glucuronidation of NNAL. This reaction involves the transfer of glucuronic acid to NNAL, usually catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions typically require a buffered aqueous solution, often at physiological pH, and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods
Industrial production of NNAL-O-glucuronide is not common due to its association with tobacco carcinogens. in a controlled laboratory setting, large-scale synthesis can be achieved using similar enzymatic reactions, with the addition of purification steps to isolate the glucuronide conjugate.
Análisis De Reacciones Químicas
Types of Reactions
NNAL-O-glucuronide primarily undergoes biotransformation reactions in the body, including:
Oxidation: : NNAL-O-glucuronide can be oxidized to form NNAL-N-oxide.
Reduction: : Reduction reactions can convert NNAL-O-glucuronide to its reduced form, NNAL.
Hydrolysis: : Enzymatic hydrolysis can cleave the glucuronide bond, releasing NNAL.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: : Reducing agents like sodium borohydride or hydrogen gas.
Hydrolysis: : Hydrolases such as beta-glucuronidase in acidic or neutral conditions.
Major Products Formed
NNAL-N-oxide: : Formed through oxidation.
NNAL: : Formed through reduction.
NNAL: : Released through hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry
NNAL-O-glucuronide is used in chemical research to study the metabolism and detoxification pathways of NNAL. It helps in understanding the enzymatic processes involved in glucuronidation and the subsequent biotransformation of carcinogens.
Biology
In biological research, NNAL-O-glucuronide is used to investigate the effects of tobacco carcinogens on cellular systems. It is used in studies to understand the mechanisms of carcinogenesis and the body's defense mechanisms against toxic compounds.
Medicine
In medical research, NNAL-O-glucuronide is used as a biomarker to assess exposure to tobacco smoke and the risk of developing lung cancer. It helps in evaluating the effectiveness of interventions aimed at reducing tobacco-related health risks.
Industry
While not commonly produced industrially, NNAL-O-glucuronide is studied in the tobacco industry to understand the health impacts of tobacco products and to develop safer alternatives.
Mecanismo De Acción
NNAL-O-glucuronide exerts its effects primarily through its role as a metabolite of NNAL. The glucuronidation process makes NNAL more water-soluble, facilitating its excretion from the body. NNAL can still be reactivated to its carcinogenic form, which can bind to DNA and cause mutations, leading to cancer.
Molecular Targets and Pathways
DNA: : NNAL can form adducts with DNA, leading to mutations.
Enzymes: : UDP-glucuronosyltransferase enzymes are involved in the glucuronidation process.
Transporters: : Multidrug resistance proteins (MRP1) are involved in the transport of NNAL-O-glucuronide.
Comparación Con Compuestos Similares
NNAL-O-glucuronide is similar to other glucuronide conjugates of carcinogenic compounds, such as NNK-O-glucuronide and aflatoxin B1-glucuronide. These compounds share the common feature of being metabolites that facilitate the excretion of carcinogens. NNAL-O-glucuronide is unique in its association with tobacco-specific nitrosamines and its role in tobacco-related cancer research.
Similar Compounds
NNK-O-glucuronide: : Another tobacco-specific nitrosamine metabolite.
Aflatoxin B1-glucuronide: : A metabolite of aflatoxin B1, a mycotoxin found in mold-contaminated food.
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUXTWHFSLCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)

![4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15362163.png)
![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)

![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)




